tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1251009-52-5
VCID: VC6590061
InChI: InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-13(9-15)6-4-5-10(7-14)17-13/h10H,4-9,14H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2(C1)CCCC(O2)CN
Molecular Formula: C13H24N2O3
Molecular Weight: 256.346

tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

CAS No.: 1251009-52-5

Cat. No.: VC6590061

Molecular Formula: C13H24N2O3

Molecular Weight: 256.346

* For research use only. Not for human or veterinary use.

tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate - 1251009-52-5

Specification

CAS No. 1251009-52-5
Molecular Formula C13H24N2O3
Molecular Weight 256.346
IUPAC Name tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Standard InChI InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-13(9-15)6-4-5-10(7-14)17-13/h10H,4-9,14H2,1-3H3
Standard InChI Key DMYDETRMQVZCEQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(C1)CCCC(O2)CN

Introduction

Structural Characteristics and Molecular Properties

Molecular Framework and Connectivity

The compound’s molecular formula, C13H24N2O3\text{C}_{13}\text{H}_{24}\text{N}_2\text{O}_3, reflects a spirocyclic core comprising two fused rings: a five-membered 5-oxa-2-azaspiro[3.5]nonane system and a six-membered cyclohexane derivative . The spiro junction at position 6 connects the aminomethyl group (-CH2_2NH2_2) to the oxygen-containing ring, while the tert-butyl carbamate (Boc) group occupies position 2 of the azaspiro framework .

The SMILES notation (CC(C)(C)OC(=O)N1CC2(C1)CCCC(O2)CN) elucidates the connectivity: the Boc group is attached to the nitrogen of the azaspiro ring, and the aminomethyl group extends from the oxygen-containing ring . The InChIKey (DMYDETRMQVZCEQ-UHFFFAOYSA-N) further confirms the stereochemical uniqueness of this configuration .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, derived from ion mobility spectrometry, provide insights into the molecule’s three-dimensional shape and gas-phase stability. Key adduct-specific CCS predictions include:

Adductm/zCCS (Ų)
[M+H]+257.186164.5
[M+Na]+279.168167.6
[M+NH4]+274.212168.0
[M-H]-255.171163.2

These values suggest a compact yet flexible structure, with sodium adducts exhibiting slightly larger CCS due to ion-dipole interactions . The molecule’s moderate polarity, inferred from its heteroatom content, likely contributes to solubility in polar aprotic solvents like dichloromethane or tetrahydrofuran.

Synthesis and Production Strategies

Hypothetical Synthetic Routes

While no direct synthetic protocols for this compound are documented, analogous spirocyclic systems suggest a multi-step approach:

  • Ring-Closing Metathesis: Formation of the spirocyclic core via ruthenium-catalyzed metathesis, as demonstrated for related 2-azaspiro[3.5]nonane derivatives .

  • Boc Protection: Introduction of the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc2_2O) under basic conditions .

  • Aminomethyl Functionalization: Reductive amination or nucleophilic substitution to install the -CH2_2NH2_2 moiety, potentially employing formaldehyde and ammonium acetate .

Challenges in Scalability

Industrial production would require optimization of reaction conditions to address:

  • Steric Hindrance: The spirocyclic framework may impede reagent access to reactive sites.

  • Epimerization Risk: Basic conditions during Boc protection could lead to racemization at chiral centers .

  • Purification Complexity: Separation of diastereomers or regioisomers necessitates advanced chromatographic techniques.

Comparative Analysis with Structural Analogs

tert-Butyl 6-Oxo-2-Azaspiro[3.5]nonane-2-Carboxylate

This analog replaces the aminomethyl group with a ketone, enhancing electrophilicity but reducing nucleophilic reactivity . Its molecular weight (C13H21NO3\text{C}_{13}\text{H}_{21}\text{NO}_3, 239.31 g/mol) is lower due to the absence of the amine .

tert-Butyl 2-Oxo-7-Azaspiro[3.5]nonane-7-Carboxylate

Featuring a ketone at position 2 and a seven-membered azaspiro ring, this compound exhibits distinct conformational flexibility, as evidenced by its higher CCS values (e.g., [M+H]+ CCS = 172.1 Ų) .

Prospective Applications and Research Directions

Medicinal Chemistry

The spirocyclic scaffold’s rigidity and 3D structure make it a valuable template for designing enzyme inhibitors or receptor modulators. The aminomethyl group could serve as a handle for introducing pharmacophores targeting neurological or inflammatory pathways.

Materials Science

Functionalization of the amine group with polymerizable units (e.g., acrylates) could yield novel thermosetting resins or dendrimers with tailored mechanical properties.

Computational Modeling

Molecular dynamics simulations could predict binding affinities for biological targets, while density functional theory (DFT) calculations might optimize synthetic routes by analyzing transition states.

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